molecular formula C7H11NO B14173321 5-Ethyl-2,4-dimethyloxazole CAS No. 33318-74-0

5-Ethyl-2,4-dimethyloxazole

Cat. No.: B14173321
CAS No.: 33318-74-0
M. Wt: 125.17 g/mol
InChI Key: XOOCKFZHDAFKNK-UHFFFAOYSA-N
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Description

5-Ethyl-2,4-dimethyloxazole is an organic compound belonging to the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. Its molecular formula is C7H11NO, and it has a molecular weight of 125.1683 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2,4-dimethyloxazole can be achieved through several methods. One common approach involves the condensation of serine with an aldehyde, followed by oxidation of the resulting oxazolidine intermediate . Another method includes the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in the presence of a quaternary ammonium hydroxide ion exchange resin, resulting in high yields and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed direct arylation and alkenylation of oxazoles is also a notable method in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2,4-dimethyloxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include oxazole carboxylic acids, alcohols, amines, and substituted oxazoles .

Scientific Research Applications

5-Ethyl-2,4-dimethyloxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-2,4-dimethyloxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and biofilm formation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Ethyl-2,4-dimethyloxazole include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

33318-74-0

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

5-ethyl-2,4-dimethyl-1,3-oxazole

InChI

InChI=1S/C7H11NO/c1-4-7-5(2)8-6(3)9-7/h4H2,1-3H3

InChI Key

XOOCKFZHDAFKNK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(O1)C)C

Origin of Product

United States

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